molecular formula C17H22N4O3 B5628129 9-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol

9-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol

Cat. No. B5628129
M. Wt: 330.4 g/mol
InChI Key: OIZPZCYWPYDNDJ-UHFFFAOYSA-N
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Description

The molecule "9-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol" likely possesses a complex structure featuring a spiro linkage between a cyclic and acyclic moiety, a pyridine ring, and a 1,3,4-oxadiazole moiety. The presence of these functional groups suggests potential for unique chemical reactivity and physical properties, contributing to its interest in scientific research.

Synthesis Analysis

Synthesis approaches for complex molecules like this often involve multi-step reactions, starting from simpler precursors. The synthesis of related spiro and oxadiazole compounds typically employs strategies such as intramolecular cyclization, spirocyclization of pyridine substrates, and the use of specific catalysts to form the desired spiro and oxadiazole frameworks (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of compounds containing spiro linkages and oxadiazole rings can be elucidated through techniques like X-ray crystallography. Such analyses reveal the arrangement of atoms in three dimensions, enabling the understanding of molecular geometry, bond lengths, and angles, which are critical for predicting the molecule's reactivity and interaction with biological targets. A related compound, "3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane," was structurally characterized to determine its crystalline structure and supramolecular interactions (Zhu, 2011).

Chemical Reactions and Properties

The presence of a 1,3,4-oxadiazole ring in a molecule typically imparts interesting chemical properties, such as the ability to participate in various chemical reactions including nucleophilic substitutions and electrophilic additions. These reactions are influenced by the electronic nature of the oxadiazole ring and the adjacent substituents. The synthesis and reactivity of similar oxadiazole-containing compounds provide insights into potential chemical behaviors and transformations (Hou et al., 2013).

properties

IUPAC Name

9-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c22-14-4-2-10-23-17(14)5-8-21(9-6-17)12-15-19-20-16(24-15)13-3-1-7-18-11-13/h1,3,7,11,14,22H,2,4-6,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZPZCYWPYDNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(CCN(CC2)CC3=NN=C(O3)C4=CN=CC=C4)OC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[(5-Pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol

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